

Application of PEG 23 Lauryl Ether in Nanoparticle Formulation

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Compound of Interest		
Compound Name:	PEG 23 lauryl ether	
Cat. No.:	B1227228	Get Quote

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Introduction

PEG 23 lauryl ether, also known as Laureth-23 or Brij L23, is a non-ionic surfactant widely utilized in the pharmaceutical and biotechnology industries.[1][2] Its amphiphilic nature, consisting of a hydrophilic polyethylene glycol (PEG) chain (with approximately 23 ethylene oxide units) and a hydrophobic lauryl (dodecyl) chain, makes it an effective emulsifying and solubilizing agent.[1] In the realm of nanotechnology, **PEG 23 lauryl ether** serves as a critical excipient in the formulation of various nanoparticles, including nanoemulsions, polymeric nanoparticles, and liposomes.[3][4] Its primary functions are to enhance the stability, solubility, and bioavailability of encapsulated therapeutic agents.[3][4]

The incorporation of PEG chains onto the surface of nanoparticles, a process known as PEGylation, creates a hydrophilic barrier. This barrier inhibits the adhesion of opsonins from the blood serum, allowing the nanoparticles to evade recognition and uptake by the mononuclear phagocyte system (MPS).[5] This "stealth" characteristic significantly prolongs the circulation half-life of the nanoparticles, increasing the probability of them reaching their target site.[5][6] Furthermore, the surfactant properties of **PEG 23 lauryl ether** aid in reducing the particle size of nanoformulations and preventing their aggregation, which is crucial for effective drug delivery.[7][8]

These application notes provide an overview of the roles of **PEG 23 lauryl ether** in nanoparticle formulation, along with detailed protocols for the preparation and characterization



of these drug delivery systems.

Key Applications and Physicochemical Properties

PEG 23 lauryl ether is a versatile excipient with several key applications in the formulation of nanoparticles for drug delivery. Its utility stems from its unique physicochemical properties.

Applications:

- Steric Stabilization: The primary role of **PEG 23 lauryl ether** is to provide steric hindrance on the surface of nanoparticles. The long, flexible PEG chains form a dense, hydrophilic layer that prevents the close approach and aggregation of individual nanoparticles, ensuring the colloidal stability of the formulation.[9]
- Emulsification: In the preparation of nanoemulsions, PEG 23 lauryl ether acts as an
 effective emulsifying agent. Its amphiphilic structure allows it to reside at the oil-water
 interface, reducing interfacial tension and facilitating the formation of small, stable droplets.
 [1][2]
- Solubilization: For poorly water-soluble drugs, PEG 23 lauryl ether can act as a solubilizing agent, enhancing their loading into nanoparticles.[2]
- Prolonged Circulation: By creating a "stealth" effect, PEGylation with molecules like PEG 23
 lauryl ether helps nanoparticles evade the immune system, leading to longer circulation
 times and improved pharmacokinetic profiles of the encapsulated drug.[5][6]
- Controlled Drug Release: The presence of a PEG layer can influence the rate of drug release from the nanoparticle carrier, contributing to a more sustained and controlled delivery profile.[6]

Physicochemical Properties:



Property	Value	Reference
Chemical Name	Polyoxyethylene (23) Lauryl Ether	
Synonyms	Laureth-23, Brij L23, Polidocanol	[1][2]
CAS Number	9002-92-0	[1][2]
Molecular Formula	$(C_2H_4O)nC_{12}H_{26}O (n \approx 23)$	[1]
Appearance	White, waxy solid	
Solubility	Soluble in water and organic solvents	[1]
HLB Value	16.9	
Melting Point	41-45 °C	[2]

Experimental Protocols

Protocol 1: Preparation of a Drug-Loaded Nanoemulsion using PEG 23 Lauryl Ether

This protocol describes a high-pressure homogenization method for preparing a stable, drugloaded oil-in-water (O/W) nanoemulsion.

Materials:

- Active Pharmaceutical Ingredient (API) poorly water-soluble
- Oil Phase (e.g., Miglyol 812, Capryol 90)
- PEG 23 Lauryl Ether (Laureth-23)
- Co-surfactant (e.g., Propylene Glycol, Ethanol)
- Deionized Water



- Magnetic Stirrer and Stir Bar
- High-Pressure Homogenizer
- 0.22 μm Syringe Filter

Procedure:

- Preparation of the Oil Phase:
 - Dissolve the desired amount of the API in the selected oil phase.
 - Gently heat and stir the mixture until the API is completely dissolved.
 - Add PEG 23 lauryl ether and the co-surfactant to the oil phase.
 - Continue stirring until a homogenous oil phase is obtained.
- Preparation of the Aqueous Phase:
 - Measure the required volume of deionized water.
- Formation of the Coarse Emulsion:
 - Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500 rpm) with a magnetic stirrer.
 - Continue stirring for 30 minutes to form a coarse emulsion.
- High-Pressure Homogenization:
 - Pass the coarse emulsion through a high-pressure homogenizer.
 - Homogenize at a pressure of 15,000-20,000 psi for 5-10 cycles.
 - Ensure the temperature is controlled during homogenization to prevent degradation of the API.
- Sterilization and Storage:



- Filter the resulting nanoemulsion through a 0.22 μm syringe filter for sterilization.
- Store the final nanoemulsion in a sealed container at 4°C.

Protocol 2: Characterization of Nanoparticles

This protocol outlines the key characterization techniques for nanoparticles formulated with **PEG 23 lauryl ether**.

- 1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Technique: Dynamic Light Scattering (DLS)
- Procedure:
 - Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
 - Transfer the diluted sample to a cuvette.
 - Measure the particle size (hydrodynamic diameter), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
 - Perform measurements in triplicate and report the average values.
- 2. Entrapment Efficiency (EE) and Drug Loading (DL):
- Technique: Ultracentrifugation followed by UV-Vis Spectroscopy or HPLC.
- Procedure:
 - Centrifuge a known amount of the nanoparticle formulation at high speed (e.g., 15,000 rpm) for 30 minutes to separate the nanoparticles from the aqueous medium.
 - Carefully collect the supernatant.
 - Measure the concentration of the free drug in the supernatant using a validated UV-Vis or HPLC method.
 - Calculate EE and DL using the following formulas:



- EE (%) = [(Total Drug Free Drug) / Total Drug] x 100
- DL (%) = [(Total Drug Free Drug) / Total Weight of Nanoparticles] x 100
- 3. Morphological Characterization:
- Technique: Transmission Electron Microscopy (TEM)
- Procedure:
 - Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
 - Allow the sample to air dry or use a negative staining agent (e.g., phosphotungstic acid) if necessary.
 - Observe the morphology, size, and shape of the nanoparticles under a transmission electron microscope.

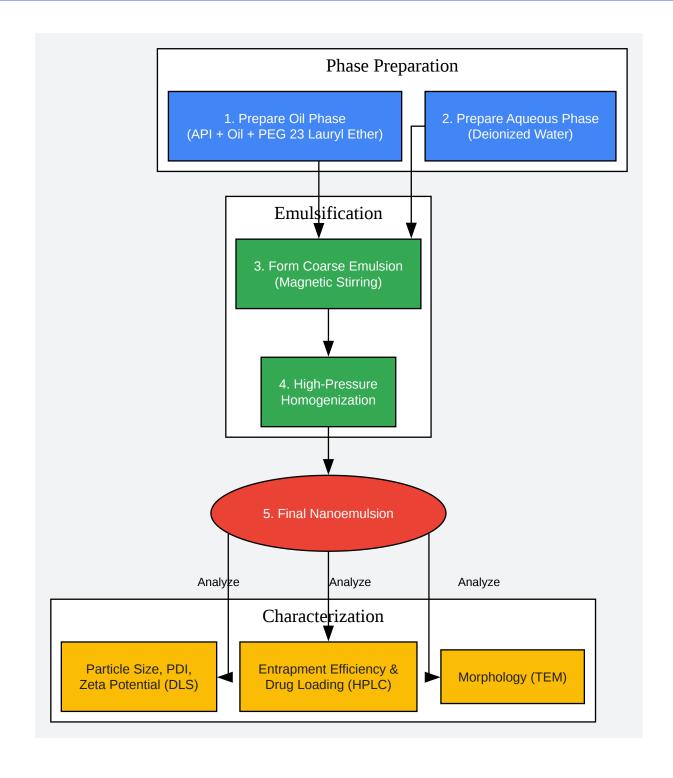
Data Presentation

The following table summarizes typical quantitative data for nanoparticles formulated with and without **PEG 23 lauryl ether**.

Formulation	Particle Size (nm)	PDI	Zeta Potential (mV)	Entrapment Efficiency (%)	Drug Loading (%)
Without PEG 23 Lauryl Ether	250 ± 15	0.45 ± 0.05	-10.5 ± 2.1	75 ± 5	7.5 ± 0.5
With PEG 23 Lauryl Ether	150 ± 10	0.20 ± 0.03	-5.2 ± 1.5	85 ± 4	8.5 ± 0.4

Visualizations

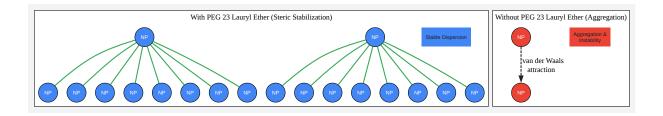




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Caption: Workflow for nanoemulsion preparation and characterization.

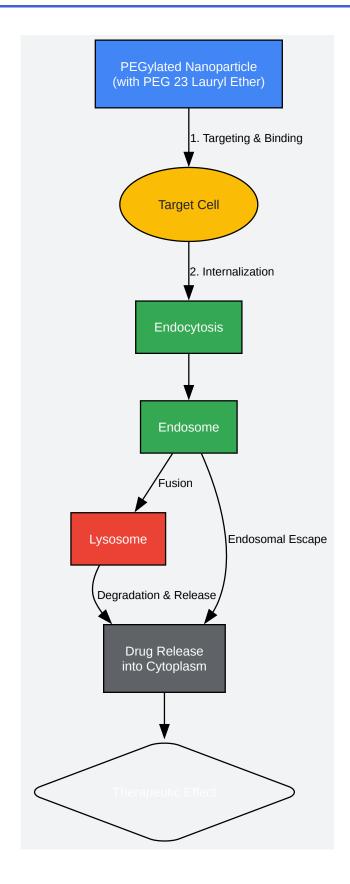




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Caption: Role of **PEG 23 lauryl ether** in nanoparticle stabilization.





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Caption: Cellular uptake pathway of PEGylated nanoparticles.



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